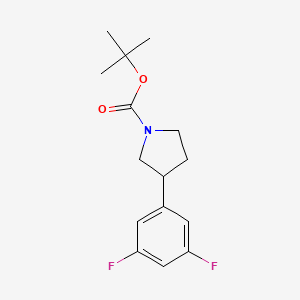

1-Boc-3-(3,5-difluorophenyl)pyrrolidine

説明

1-Boc-3-(3,5-difluorophenyl)pyrrolidine is a Boc-protected pyrrolidine derivative featuring a 3,5-difluorophenyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes and modulating physicochemical properties such as solubility and steric hindrance . The 3,5-difluorophenyl group contributes to the compound’s electronic profile, as fluorine atoms are highly electronegative, influencing dipole interactions and metabolic stability. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds, making this compound a valuable intermediate in drug discovery .

特性

分子式 |

C15H19F2NO2 |

|---|---|

分子量 |

283.31 g/mol |

IUPAC名 |

tert-butyl 3-(3,5-difluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-5-4-10(9-18)11-6-12(16)8-13(17)7-11/h6-8,10H,4-5,9H2,1-3H3 |

InChIキー |

ZXNASNPBANSRCH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a base, followed by protection of the resulting amine with a Boc group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions: 1-Boc-3-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学的研究の応用

1-Boc-3-(3,5-difluorophenyl)pyrrolidine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The difluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine can be contextualized against related pyrrolidine derivatives. Below is a comparative analysis based on substituent variations, synthetic utility, and pharmacological relevance:

Substituent Effects on the Aromatic Ring

- Bromine’s polarizability may also enhance halogen bonding in target interactions .

- 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine (SY359653) : The combination of chlorine (para) and fluorine (ortho) creates an asymmetric electronic environment. Chlorine’s stronger electron-withdrawing effect compared to fluorine could alter the pyrrolidine ring’s basicity and influence metabolic stability .

- This contrasts with the 3,5-difluorophenyl group, which prioritizes electronic modulation over hydrophobic interactions .

Pharmacological Relevance

- Pyrrolidine Derivatives with Anti-Inflammatory Activity : Derivatives like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit anti-inflammatory properties attributed to the electron-deficient aromatic ring and carboxylic acid moiety. In contrast, the Boc-protected 3,5-difluorophenyl analog may prioritize stability over direct biological activity, acting as a synthetic precursor .

- Anticancer Pyrrolidines : N-substituted pyrrolidines with halogens or heterocyclic appendages (e.g., pyrrolo[2,3-b]pyridines) show anticancer activity. The 3,5-difluorophenyl group in 1-Boc-3-(3,5-difluorophenyl)pyrrolidine may enhance target binding through fluorine’s electronegativity, though its Boc group likely necessitates deprotection for therapeutic application .

Comparative Data Table

| Compound Name | Substituents | Key Features | Pharmacological Potential |

|---|---|---|---|

| 1-Boc-3-(3,5-difluorophenyl)pyrrolidine | 3,5-difluorophenyl, Boc | High electronegativity, metabolic stability, synthetic intermediate | Drug precursor |

| 1-Boc-3-(2-bromophenyl)pyrrolidine (SY359646) | 2-bromophenyl, Boc | Steric bulk, halogen bonding potential | Targeted covalent inhibitors |

| 3-(5-Chloro-2-fluorophenyl)pyrrolidine HCl | 5-Cl, 2-F, HCl salt | Asymmetric electronic effects, free amine reactivity | Immediate bioactive applications |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 2,4-difluorophenyl, carboxylic acid | Direct anti-inflammatory activity, no protective group | Therapeutic lead |

Key Research Findings

- Electronic Tuning : Fluorine substituents in 3,5-difluorophenyl derivatives enhance binding affinity to electron-rich enzyme active sites, as seen in fluorescent probes like (E)-3-(4-(1,5,9-Trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

- Metabolic Stability : The Boc group in 1-Boc-3-(3,5-difluorophenyl)pyrrolidine reduces oxidative metabolism of the pyrrolidine ring, a critical advantage in prodrug design .

- Steric vs. Electronic Trade-offs : Compared to biphenyl-substituted analogs (e.g., SY359672), the 3,5-difluorophenyl group balances electronic effects without excessive hydrophobicity, optimizing solubility for medicinal chemistry workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。